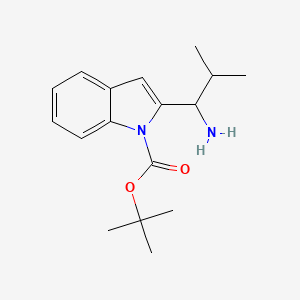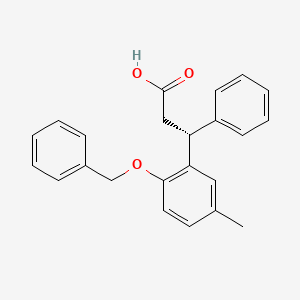
(R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methylphenyl group, and a phenylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methyl group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the phenylpropanoic acid backbone: This step involves the reaction of the intermediate with a suitable phenylpropanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
科学的研究の応用
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid: Unique due to its specific structural features.
®-3-(2-(benzyloxy)-4-methylphenyl)-3-phenylpropanoic acid: Similar structure but with a different position of the methyl group.
®-3-(2-(benzyloxy)-5-ethylphenyl)-3-phenylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid is unique due to the specific positioning of the benzyloxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C23H22O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H22O3/c1-17-12-13-22(26-16-18-8-4-2-5-9-18)21(14-17)20(15-23(24)25)19-10-6-3-7-11-19/h2-14,20H,15-16H2,1H3,(H,24,25)/t20-/m1/s1 |
InChIキー |
OQXLUJUTHYBTHX-HXUWFJFHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)
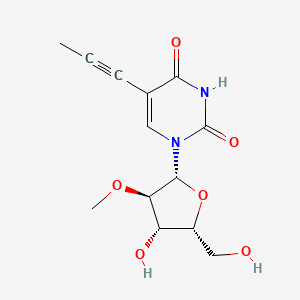
![2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)

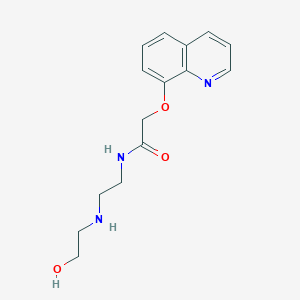

![(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15062798.png)
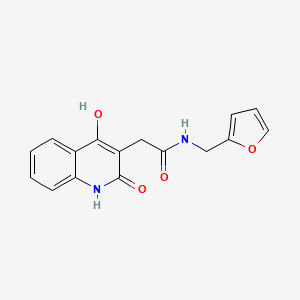
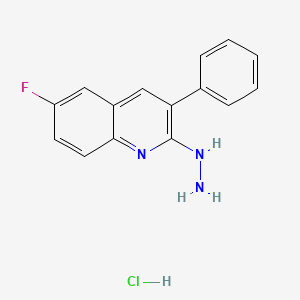
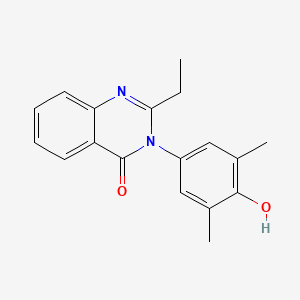
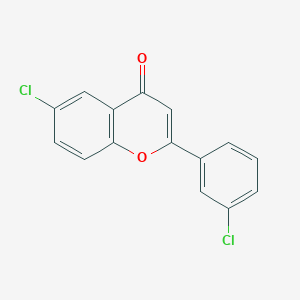
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
